BenchChemオンラインストアへようこそ!

1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

Pyrroloquinoline Physicochemical Properties Drug-likeness

This 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline derivative features an N1‑furylmethyl and C7‑methyl substitution pattern that creates a distinct topological and electronic profile (XLogP3-AA 3.6, zero HBD). It has been evaluated in primary HTS campaigns targeting RGS4, mu‑delta opioid heterodimerization, ADAM17 exosite, and CHRM1 agonism, making it an ideal reference point for CNS and pain‑focused SAR studies. Procure this MLSMR‑registered screening sample to benchmark your next‑generation pyrroloquinoline chemotypes and accelerate hit‑to‑lead progression.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
Cat. No. B3611740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=C(CCN3CC4=CC=CO4)C=C2C=C1
InChIInChI=1S/C17H16N2O/c1-12-4-5-13-10-14-6-7-19(11-15-3-2-8-20-15)17(14)18-16(13)9-12/h2-5,8-10H,6-7,11H2,1H3
InChIKeyIFRKLHPEWFRVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline: Core Identity and Procurement Essentials


1-(2-Furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (CAS 827002-80-2) is a synthetic heterocyclic compound belonging to the pyrroloquinoline family, featuring a 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core bearing a 2-furylmethyl substituent at N1 and a methyl group at C7 [1]. Its molecular formula is C17H16N2O with a molecular weight of 264.32 g/mol, and it is identified by the InChIKey IFRKLHPEWFRVON-UHFFFAOYSA-N [1]. The compound has been registered as a screening sample (MLS000066241, ChemDiv3_007159) in the Molecular Libraries Small Molecule Repository and has been evaluated in at least four primary high-throughput screening campaigns within the NIH Molecular Libraries Probe Production Centers Network [1].

Why Pyrroloquinolines Like 1-(2-Furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline Cannot Be Swapped Blindly


Pyrroloquinoline derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to both the ring fusion pattern and the nature of the N1 substituent. A 2014 thesis covering this scaffold class noted that biological activity varies significantly with the mode of pyrrole-to-quinoline annulation and the substitution pattern on the heterocyclic platform [1]. In the case of 1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline, the combination of a partially saturated dihydropyrrole ring, a C7 methyl group, and an N1-furylmethyl moiety confers a distinct topological and electronic profile—with an experimentally inaccessible hydrogen bond donor count of 0 and a predicted XLogP3-AA of 3.6 [2]—that cannot be replicated by simple scaffold-hopping to other pyrroloquinoline regioisomers (e.g., pyrrolo[3,2-c]quinolines or pyrrolo[3,4-c]quinolines) or by exchanging the furylmethyl group for a benzyl or alkyl substituent without altering both target engagement and off-target liability profiles.

Quantitative Differentiation Evidence for 1-(2-Furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline


Computed Physicochemical Profile Differentiates from Common Pyrroloquinoline Analogs

The computed XLogP3-AA lipophilicity of 1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline is 3.6, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. In comparison, the less substituted parent scaffold 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (CAS 40041-77-8) has a lower molecular weight (170.08 g/mol) and one hydrogen bond donor , placing it in a different region of physicochemical space. The target compound's higher lipophilicity and absence of H-bond donor capacity imply distinct permeability and solubility characteristics relative to unsubstituted or N-H pyrroloquinoline analogs.

Pyrroloquinoline Physicochemical Properties Drug-likeness

Differential Screening Profile Across Four Distinct Biological Targets

The compound was submitted to and tested in four separate primary high-throughput screening assays in the NIH MLPCN network: a cell-based RGS4 potentiator/activator assay (AID 463111) [1], a mu-delta opioid receptor heterodimerization agonist assay (AID 504326) [2], a biochemical ADAM17 exosite inhibitor assay (AID 720648) [3], and a cell-based muscarinic M1 receptor agonist assay (AID 588814) [4]. Information regarding the specific activity outcomes (e.g., % activation, IC50, or EC50 values) for this compound in each of these assays is not available in the provided search context, representing a gap in publicly accessible data. In contrast, many closely related N1-alkyl or N1-aryl pyrroloquinolines have not been profiled across this breadth of primary screening targets, providing at least a qualitative basis for comparing screening panel coverage.

High-Throughput Screening GPCR Opioid Receptor ADAM17 CHRM1

Structurally Verified Identity via InChIKey and Spectral Registry

The compound's chemical identity is unambiguously established through its InChIKey IFRKLHPEWFRVON-UHFFFAOYSA-N, canonical SMILES CC1=CC2=NC3=C(CCN3CC4=CC=CO4)C=C2C=C1, and exact mass of 264.126263138 Da [1]. These identifiers enable exact-match searching across all major chemical databases, distinguishing it from regioisomeric pyrroloquinolines that share the same molecular formula C17H16N2O (e.g., 1-(3-allyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)prop-2-en-1-one, CAS 776316-76-8) , which differ in both scaffold connectivity and biological annotation. This unambiguous identity verification is essential for reproducible procurement.

Identity Verification Analytical Chemistry InChIKey

MLSMR Repository Inclusion Confirms Availability for HTS Screening Programs

The compound is registered in the Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS000066241 and is associated with commercial sourcing via ChemDiv (catalog ID ChemDiv3_007159) [1]. This contrasts with many academically synthesized pyrroloquinoline analogs that are not available through commercial screening libraries, providing a practical procurement advantage for HTS campaigns. The MLSMR entry confirms that the compound passed quality control for inclusion in the NIH screening collection, a baseline criterion that many in-class analogs fail to meet.

Screening Library MLSMR Chemical Probe

Evidence-Backed Application Scenarios for 1-(2-Furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline


GPCR Modulator Screening in CNS and Pain Programs

The compound has been profiled in primary screening assays targeting regulator of G-protein signaling 4 (RGS4) [1] and mu-delta opioid receptor heterodimerization [2]. These targets are implicated in Parkinson's disease, schizophrenia, neuropathic pain, and opioid tolerance [1][2]. As an MLSMR-available screening compound with documented exposure to these assays, it can serve as a reference point in secondary screening or counter-screening panels for CNS and pain research groups evaluating novel pyrroloquinoline chemotypes.

Chemical Tool for ADAM17 Exosite Inhibition in Oncology

The compound was included in a primary biochemical screen for exosite inhibitors of ADAM17 (AID 720648) [3], a protease implicated in HER2-driven breast cancer signaling. While activity data are not publicly disclosed, its inclusion in this specific screening campaign provides a starting point for ADAM17-focused laboratories to evaluate pyrrolo[2,3-b]quinoline scaffolds as potential exosite-targeting chemical probes.

Muscarinic M1 Receptor Agonist Screening for Alzheimer's and Schizophrenia Research

The compound was tested in a cell-based fluorescence assay for human muscarinic M1 receptor (CHRM1) agonism [4]. CHRM1 is a validated target for cognitive enhancement and antipsychotic activity. Procurement of this compound may support hit expansion and SAR follow-up studies in M1 agonist programs, particularly where a furylmethyl-substituted dihydropyrroloquinoline scaffold is desired for intellectual property diversification.

Physicochemical Comparator for Dihydropyrroloquinoline Library Design

With its computed XLogP3-AA of 3.6, zero H-bond donors, and three H-bond acceptors [1], this compound occupies a distinct region of property space compared to the parent 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline scaffold (MW 170.08, one HBD) . Medicinal chemistry teams designing focused libraries of dihydropyrroloquinolines can utilize this compound as a reference point to explore the impact of N1-furylmethyl and C7-methyl substitution on permeability, solubility, and target engagement profiles.

Quote Request

Request a Quote for 1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.